2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-isopropylacetamide
Description
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-6(2)13-9(18)5-20-12-16-15-11-14-10(19)7(3)8(4)17(11)12/h6H,5H2,1-4H3,(H,13,18)(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYLLQIKQXKABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC(C)C)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The hydrogen bond accepting and donating characteristics of similar compounds make them precise pharmacophores with a bioactive profile, as they can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the potential ADME properties of this compound.
Biological Activity
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-isopropylacetamide (CAS Number: 891129-40-1) is a novel derivative belonging to the class of triazolo-pyrimidines. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article will delve into the biological activity of this specific compound, supported by data tables and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 357.4 g/mol. The structure features a triazolo-pyrimidine core linked to a thioether and an isopropylacetamide moiety, contributing to its potential biological activities.
Anticancer Activity
Research indicates that compounds with triazolo-pyrimidine scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-isopropylacetamide | MCF-7 | Not specified | Induces apoptosis |
| Compound XX | A549 | 1.02 | Cell cycle arrest at G2/M phase |
| Compound XIV | HepG-2 | 0.09 | Inhibition of EGFR signaling |
The compound's mechanism involves inducing apoptosis and causing cell cycle arrest at the G2/M phase in cancer cells. This is consistent with findings from related studies where triazolo-pyrimidine derivatives showed strong growth inhibition against various cancer types by modulating apoptotic pathways and inhibiting key signaling pathways involved in tumor proliferation .
Antibacterial Activity
The antibacterial efficacy of triazolo-pyrimidine derivatives has also been documented. The compound's thioether functional group enhances its interaction with bacterial enzymes.
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 5 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 15 µg/mL |
These values suggest that the compound exhibits promising antibacterial properties against common pathogenic bacteria .
Anti-inflammatory Effects
In addition to its anticancer and antibacterial activities, this compound may possess anti-inflammatory properties. Studies on related triazole derivatives have demonstrated significant reductions in inflammatory markers in animal models when administered at doses ranging from 50 mg/kg to 200 mg/kg .
Case Studies
A recent study investigated the pharmacological profile of several triazolo-pyrimidine derivatives, including our compound of interest. The study found that:
- Cytotoxicity : The compound exhibited cytotoxic effects on MCF-7 cells with an IC50 value indicating effective inhibition.
- Mechanisms : It was observed that the compound could induce apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2.
- In vivo Efficacy : In animal models, treatment with the compound resulted in significant tumor growth inhibition compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a structural and property-based comparison:
Table 1: Structural and Physical Comparison
Key Observations
Core Heterocycles: The target’s triazolo-pyrimidine core is distinct from the imidazo-pyridine systems in compounds 2d and 1l.
Substituent Effects: The target’s thioether-acetamide side chain may improve solubility and bioavailability compared to the ester-nitro-cyano groups in 2d and 1l. Esters and nitro groups often reduce solubility due to hydrophobicity . The 5,6-dimethyl groups on the pyrimidine ring could sterically hinder interactions, unlike the planar 4-nitrophenyl groups in 2d and 1l.
Thermal Properties :
- The evidence compounds exhibit high melting points (215–245°C), likely due to strong intermolecular interactions (e.g., nitro group polarity). The target’s acetamide group may lower its melting point by introducing conformational flexibility .
Synthetic Accessibility: Compounds 2d and 1l were synthesized via a one-pot two-step reaction with moderate yields (51–55%).
Research Implications and Limitations
- The evidence compounds highlight the role of electron-withdrawing groups (nitro, cyano) in stabilizing heterocyclic frameworks, whereas the target’s electron-donating methyl and acetamide groups may modulate reactivity and target binding .
- Data Gaps: No direct biological or spectroscopic data for the target compound are available in the provided sources. Further studies are needed to validate its physicochemical and pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
